rac Enterodiol-d6
Overview
Description
rac Enterodiol-d6: is a stable isotope-labeled compound with the chemical name rac-(3R*,4R*,9R*)-3,4-bis(4-hydroxyphenyl)-9,10-dihydro-2H,7H-benzo[1,2-g][1,2,6]trioxacyclododecine-1,8(2H)-dione . It is a polyphenolic compound known for its powerful antioxidant properties . The molecular formula of this compound is C18H16D6O4, and it has a molecular weight of 308.4 .
Mechanism of Action
- Enterolactone has been studied for its potential health benefits, including anti-cancer properties. However, the specific molecular targets of rac Enterodiol-d6 are not well-documented in the literature .
Target of Action
Mode of Action
Preparation Methods
The synthesis of rac Enterodiol-d6 involves the incorporation of deuterium atoms into the molecular structure. The synthetic routes typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often include controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the desired positions . Industrial production methods may involve large-scale synthesis using similar techniques but optimized for higher yields and purity .
Chemical Reactions Analysis
rac Enterodiol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Scientific Research Applications
rac Enterodiol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of enterodiol in various samples.
Biology: Employed in metabolic studies to trace the metabolic pathways of enterodiol and its derivatives.
Industry: Utilized in the development of new drugs and formulations due to its stable isotope labeling.
Comparison with Similar Compounds
rac Enterodiol-d6 is similar to other polyphenolic compounds such as enterolactone and enterodiol. its uniqueness lies in its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies. Similar compounds include:
Enterolactone: A lignan metabolite with antioxidant properties.
Enterodiol: Another lignan metabolite with similar biological activities.
Properties
IUPAC Name |
2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i3D,4D,5D,6D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-LJYPPAMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1CC(CO)C(CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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